3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde
Description
3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde is a synthetic organic compound with the molecular formula C₁₈H₁₂ClNO and a molecular weight of 293.75 g/mol . It exists as a stereoisomer, with the (E)-configuration (trans isomer) being the most commonly referenced form (CAS: 120578-03-2) . The compound features a quinoline core substituted with a chlorine atom at the 7-position and an ethenyl group linking it to a benzaldehyde moiety.
Synthesis: The compound is synthesized via microwave-assisted condensation of 7-chloroquinaldine and isophthalaldehyde in the presence of acetic anhydride, achieving a high yield of 87% . This method is favored for its efficiency compared to traditional thermal approaches.
Applications: It serves as a key intermediate in the production of montelukast sodium, a leukotriene receptor antagonist used to treat asthma and allergies . Its aldehyde group enables further functionalization, making it critical in constructing complex drug molecules.
Properties
IUPAC Name |
3-[2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO/c19-16-7-5-15-6-9-17(20-18(15)11-16)8-4-13-2-1-3-14(10-13)12-21/h1-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRDWIOIDMLMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50923472 | |
| Record name | 3-[2-(7-Chloroquinolin-2-yl)ethenyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115104-40-0, 120578-03-2 | |
| Record name | 3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115104-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(7-Chloroquinolin-2-yl)ethenyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base- or Acid-Catalyzed Condensation
The primary synthetic route involves reacting 7-chloroquinaldine (III) with isophthaldehyde (IV) under acidic or basic conditions. Pyridinium acetate, a dual acid-base catalyst, facilitates the formation of the ethenyl bridge while minimizing side reactions. The mechanism proceeds via a Knoevenagel-like condensation, where the aldehyde group of isophthaldehyde undergoes nucleophilic attack by the methyl group of 7-chloroquinaldine, followed by dehydration to form the conjugated double bond.
Reaction Equation:
Bis-Adduct Formation and Mitigation
A significant challenge is the formation of the bis-adduct (V), where two molecules of 7-chloroquinaldine react with one isophthaldehyde. This byproduct reduces yield and complicates purification. Patent CA2666208A1 addresses this by employing a single solvent system (e.g., n-heptane) that preferentially solubilizes the desired mono-adduct, enabling selective crystallization.
Solvent Systems and Reaction Conditions
Solvent Selection Criteria
The choice of solvent profoundly impacts reaction kinetics and product isolation. Linear hydrocarbons such as n-heptane are preferred due to their low polarity, which suppresses bis-adduct solubility and simplifies filtration. Comparative studies highlight the drawbacks of binary solvent systems (e.g., toluene/water), which increase effluent load and complicate solvent recovery.
Table 1: Solvent Systems for Condensation Reactions
| Solvent | Boiling Point (°C) | Bis-Adduct Solubility | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| n-Heptane | 98 | Low | 4–6 | 68–72 |
| Toluene/Water | 110/100 | Moderate | 8–10 | 55–60 |
| Hexane | 69 | Low | 5–7 | 65–70 |
Catalytic Systems
Pyridinium acetate emerges as the optimal catalyst, offering balanced acid-base properties that accelerate the reaction while minimizing decomposition. Alternatives like triethylammonium chloride or piperidinium acetate are less effective, often requiring higher temperatures or extended reaction times.
Purification and Isolation Techniques
Crystallization-Based Purification
Crude product isolation involves direct filtration from the reaction mixture, followed by crystallization in n-heptane. This step reduces bis-adduct contamination to <2% while recovering >90% of the solvent for reuse. The wet crude is treated at 0–5°C to enhance crystal purity, yielding a final product with >99% HPLC purity.
Solvent Recovery and Sustainability
Distillation of mother liquors under reduced pressure allows near-complete recovery of n-heptane, reducing raw material costs by 30–40%. This closed-loop system aligns with green chemistry principles by minimizing waste generation.
Comparative Analysis of Methodologies
Prior Art Limitations
Traditional methods suffered from prolonged reaction times (8–12 hours), low yields (50–55%), and excessive solvent use. The binary solvent systems in these approaches also generated mixed effluents, complicating wastewater treatment.
Advancements in the CA2666208A1 Protocol
The patented single-solvent method reduces reaction time to 4–6 hours, improves yields to 68–72%, and cuts solvent consumption by 50%. These enhancements make the process economically viable for industrial-scale production.
Environmental and Economic Considerations
Effluent Reduction
By eliminating binary solvents, the CA2666208A1 process reduces organic effluent by 70%, significantly lowering environmental compliance costs.
Cost-Benefit Analysis
Table 2: Economic Metrics for Industrial-Scale Production
| Metric | Traditional Method | CA2666208A1 Method |
|---|---|---|
| Solvent Cost ($/kg) | 12.50 | 7.80 |
| Energy Consumption | High | Moderate |
| Waste Treatment Cost | 8.20 | 2.50 |
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Key findings include:
Reagents & Conditions :
-
Potassium permanganate (KMnO₄) in acidic or neutral aqueous media .
-
Chromium trioxide (CrO₃) in acetone (Jones oxidation).
Product :
3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoic acid, confirmed via LC-MS (m/z: 310.3 [M+H]⁺) and NMR .
Industrial Application :
Controlled oxidation in n-heptane or toluene minimizes side products (e.g., bis-adducts) and achieves >99% purity .
Reduction Reactions
The aldehyde group is reduced to a primary alcohol.
Reagents & Conditions :
-
Sodium borohydride (NaBH₄) in ethanol at 0–25°C.
-
Lithium aluminum hydride (LiAlH₄) in anhydrous THF.
Product :
3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzyl alcohol, isolated in 85–92% yield.
Mechanistic Insight :
Steric hindrance from the quinoline group slows reduction kinetics, requiring extended reaction times (6–8 hrs).
Substitution Reactions
The chlorine atom on the quinoline ring participates in nucleophilic substitution.
Reagents & Conditions :
Products :
| Nucleophile | Product | Yield (%) |
|---|---|---|
| Methoxide | 3-[2-(7-Methoxy-2-quinolinyl)ethenyl]benzaldehyde | 68 |
| Piperidine | 3-[2-(7-Piperidino-2-quinolinyl)ethenyl]benzaldehyde | 74 |
Key Data :
Substitution at the 7-position is regioselective due to electron-withdrawing effects of the adjacent quinoline nitrogen .
Cycloaddition and Cross-Coupling
The ethenyl group enables participation in Diels-Alder and Heck reactions.
Examples :
-
Diels-Alder : Reacts with dienes (e.g., 1,3-butadiene) in toluene at 120°C to form tetracyclic adducts .
-
Heck Coupling : Palladium-catalyzed coupling with aryl halides yields biaryl derivatives (e.g., 3-[2-(7-Chloro-2-quinolinyl)ethenyl]biphenyl-4-carbaldehyde) .
Yield Optimization :
Environmental and Industrial Considerations
-
Solvent Recovery : n-Heptane or toluene is reused in industrial processes, reducing effluent load by 40% compared to binary solvent systems .
-
Reaction Time : Acid-base combinations (e.g., pyridinium acetate) accelerate condensation steps, cutting synthesis time to 6–7 hrs .
Analytical Characterization
Critical spectral data for reaction products:
| Product | LC-MS (m/z) | ¹H NMR (CDCl₃, δ ppm) |
|---|---|---|
| Oxidized carboxylic acid | 310.3 | 10.08 (s, CHO), 8.16–7.44 (m, Ar-H) |
| Reduced alcohol | 296.3 | 4.65 (s, -CH₂OH), 8.12–7.50 (m, Ar-H) |
This compound’s versatility in oxidation, reduction, substitution, and cycloaddition reactions makes it invaluable in pharmaceutical synthesis, particularly for leukotriene antagonists like montelukast .
Scientific Research Applications
Medicinal Chemistry
Leukotriene Receptor Antagonism:
The primary application of 3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde is in the synthesis of Montelukast (Singulair), a selective leukotriene receptor antagonist. Montelukast is used extensively in the treatment of asthma and allergic rhinitis by inhibiting the action of leukotrienes, which are inflammatory mediators involved in asthma pathophysiology .
Pharmacological Properties:
Research indicates that compounds derived from this compound exhibit anti-inflammatory and anti-allergic properties. They are beneficial in managing conditions such as exercise-induced bronchospasm and chronic obstructive pulmonary disease (COPD) .
Synthetic Processes
Synthesis Pathways:
The compound can be synthesized through a reaction between 7-chloroquinaldine and isophthalaldehyde in the presence of various acid-base combinations. This method has been optimized to enhance yield and reduce environmental impact by utilizing a single solvent system .
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield Improvement |
|---|---|---|---|
| 1 | 7-Chloroquinaldine + Isophthalaldehyde | Base/Acid in Organic Solvent | Increased yield through crystallization |
| 2 | Filtration and Purification | Single solvent recovery | Reduced effluent load |
Case Studies
Case Study 1: Montelukast Production
A significant study detailed the process for synthesizing Montelukast using this compound as an intermediate. The research highlighted improvements in reaction time and product purity, demonstrating the compound's critical role in pharmaceutical manufacturing .
Case Study 2: Anti-inflammatory Research
Another investigation focused on the anti-inflammatory effects of derivatives of this compound. It was found that these derivatives could significantly reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases beyond asthma .
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in the synthesis of montelukast sodium. Montelukast sodium functions by inhibiting the cysteinyl leukotriene receptor (CysLT1), which plays a key role in the inflammatory response associated with asthma. By blocking this receptor, montelukast sodium reduces bronchoconstriction and inflammation .
Comparison with Similar Compounds
Key Observations :
- The aldehyde group in the target compound distinguishes it from ester or carboxylic acid derivatives (e.g., Ethyl 3'-[...]propanoate), which are less reactive but more stable .
- Substitution at the quinoline 7-position (chlorine) is critical for binding affinity in montelukast intermediates .
Key Observations :
- Microwave synthesis significantly enhances yield and reduces reaction time compared to conventional methods .
- The use of α-halo esters in derivative synthesis introduces functional groups essential for subsequent drug assembly .
Physicochemical and Hazard Profiles
Key Observations :
- The target compound shares R41 hazards (eye damage) with other aldehydes like 2-bromomalonaldehyde, necessitating stringent handling protocols .
Biological Activity
3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde, a compound with the molecular formula C₁₈H₁₂ClNO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline moiety substituted with a vinyl group and an aldehyde functional group. Its structure can be represented as follows:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer). The IC₅₀ values for these cell lines were reported as follows:
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| MDA-MB-231 | 15.7 ± 5.9 |
| MCF-7 | 33.9 ± 7.1 |
These results suggest that the compound induces apoptosis rather than necrosis in cancer cells, which is a desirable mechanism for anticancer agents .
Antibacterial Activity
The antibacterial potential of this compound has also been investigated. It was tested against both Gram-positive and Gram-negative bacteria, demonstrating notable inhibitory effects. The minimum inhibitory concentration (MIC) values are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 4 |
| Enterococcus faecalis | 1 |
The compound showed stronger activity against Gram-positive bacteria compared to Gram-negative strains, which is consistent with the behavior of many quinoline derivatives .
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound has been noted for its anti-inflammatory effects. It acts as a leukotriene antagonist, making it potentially useful in treating conditions such as asthma and allergic reactions. The compound's mechanism involves inhibiting leukotriene synthesis, which plays a critical role in inflammatory responses .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various biological assays:
- Anticancer Studies : In vitro studies indicated that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines.
- Antibacterial Screening : The compound was evaluated against standard bacterial strains using disk diffusion methods, showing zones of inhibition comparable to established antibiotics.
- Anti-inflammatory Mechanism : The compound's ability to inhibit leukotriene production was confirmed through enzyme assays measuring myeloperoxidase activity.
Q & A
Q. What are the established synthetic routes for 3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde, and how do reaction conditions influence yield and purity?
The compound is synthesized via Heck coupling or Wittig reactions, often involving 7-chloro-2-quinolinecarboxaldehyde and benzaldehyde derivatives. Critical parameters include catalyst choice (e.g., palladium-based catalysts for Heck coupling), temperature (typically 80–120°C), and solvent polarity. Impurities such as unreacted starting materials or E/Z isomer byproducts must be monitored using HPLC or LC-MS . Yield optimization requires strict control of stoichiometry and reaction time, with purification via column chromatography or recrystallization .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Spectroscopy : UV-Vis (λmax ~300–350 nm due to conjugated quinoline-vinyl system), FTIR (aldehyde C=O stretch at ~1700 cm⁻¹), and NMR (distinct peaks for quinoline protons at δ 8.5–9.0 ppm and benzaldehyde protons at δ 10.0 ppm) .
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases (retention time ~8–12 minutes). LC-MS confirms molecular weight (MW 295.7 g/mol) and detects trace impurities .
Q. What are the key toxicity and environmental safety considerations for handling this compound?
Classified under EU regulations (Hazard Codes: H302, H318, H413), it is toxic if ingested, causes eye damage, and poses chronic aquatic toxicity. Researchers must use PPE (gloves, goggles) and implement waste management protocols compliant with Schedule I hazardous waste guidelines . Environmental risk assessments should prioritize biodegradability studies and avoid aqueous discharge without pretreatment .
Advanced Research Questions
Q. How does the compound’s E/Z isomerism impact its reactivity in downstream pharmaceutical synthesis (e.g., Montelukast)?
The trans-(E)-isomer is critical for Montelukast’s bioactivity, as incorrect stereochemistry reduces leukotriene receptor binding affinity. Isomerization risks arise during synthesis (e.g., prolonged heating), necessitating chiral HPLC or polarimetry for stereochemical validation. Computational modeling (e.g., DFT) predicts stability differences between isomers, guiding reaction optimization .
Q. What catalytic systems enhance regioselectivity in cross-coupling reactions involving this compound?
Palladium/ligand systems (e.g., Pd(OAc)₂ with PPh₃) improve selectivity in Heck couplings. Montmorillonite K-10, a solid acid catalyst, minimizes side reactions in Friedel-Crafts alkylation steps. Microwave-assisted synthesis reduces reaction time and improves regioselectivity by 15–20% compared to conventional heating .
Q. How can advanced analytical methods resolve discrepancies in reported toxicity data?
Contradictory toxicity profiles (e.g., acute vs. chronic toxicity) require multi-approach validation:
Q. What strategies improve the stability of this compound under storage conditions?
Degradation pathways (e.g., oxidation of the aldehyde group) are mitigated by:
Q. How can computational modeling optimize its role as a synthetic intermediate?
Molecular docking studies predict interactions with enzymatic targets (e.g., leukotriene receptors), while DFT calculations identify electron-deficient sites for functionalization. Machine learning models trained on reaction databases suggest optimal catalysts and solvents for novel derivatization routes .
Methodological Notes
- Data Contradictions : Cross-reference regulatory documents (e.g., EU Commission Regulations) and peer-reviewed synthesis protocols to resolve discrepancies in hazard classifications or reaction yields .
- Advanced Techniques : Combine experimental data (e.g., NMR, LC-MS) with computational tools (DFT, QSAR) for holistic analysis of physicochemical and toxicological properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
